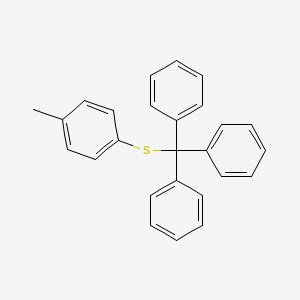
1-Methyl-4-(tritylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(tritylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with a methyl group and a tritylsulfanyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(tritylsulfanyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with tritylthiol in the presence of a base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-Methyl-4-(tritylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the tritylsulfanyl group to a trityl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine, chlorine, or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trityl-substituted benzene derivatives.
Substitution: Various halogenated or nitrated benzene derivatives.
科学研究应用
1-Methyl-4-(tritylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-Methyl-4-(tritylsulfanyl)benzene involves its interaction with various molecular targets The tritylsulfanyl group can participate in redox reactions, influencing the compound’s reactivityThese interactions can modulate the compound’s biological and chemical activity .
相似化合物的比较
- 1-Methyl-4-(methylsulfanyl)benzene
- 1-Methyl-4-(phenylsulfanyl)benzene
- 1-Methyl-4-(benzylsulfanyl)benzene
Comparison: 1-Methyl-4-(tritylsulfanyl)benzene is unique due to the presence of the tritylsulfanyl group, which imparts distinct steric and electronic properties compared to other sulfanyl-substituted benzenes. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability .
属性
CAS 编号 |
5427-11-2 |
|---|---|
分子式 |
C26H22S |
分子量 |
366.5 g/mol |
IUPAC 名称 |
1-methyl-4-tritylsulfanylbenzene |
InChI |
InChI=1S/C26H22S/c1-21-17-19-25(20-18-21)27-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI 键 |
ZVEWCYZUOYQHDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
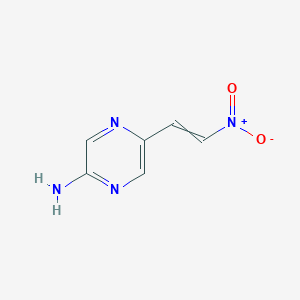
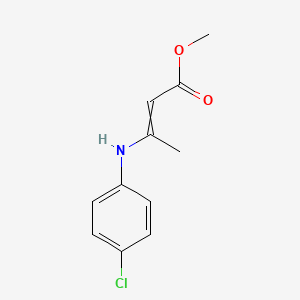
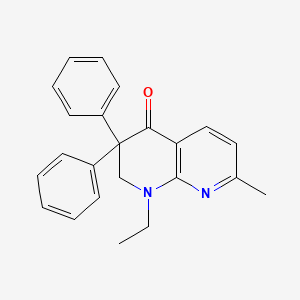
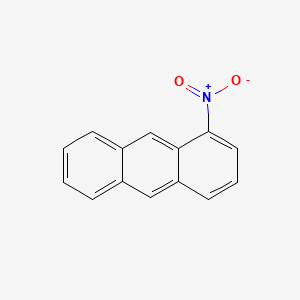
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
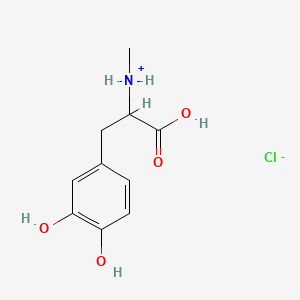

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
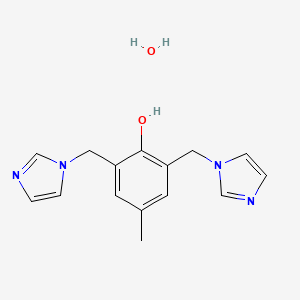
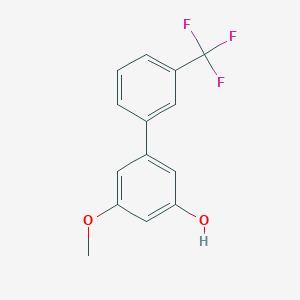
![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)
